2-Fluoro-4-(3-methoxyphenyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-(3-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-11-4-2-3-9(7-11)10-5-6-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRFTWCJVBOWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681172 | |
| Record name | 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178418-69-3 | |
| Record name | 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches for 2 Fluoro 4 3 Methoxyphenyl Benzoic Acid
Retrosynthetic Disconnections and Precursor Identification
Retrosynthetic analysis of 2-Fluoro-4-(3-methoxyphenyl)benzoic acid reveals several plausible disconnection points. The most logical disconnection is at the C-C bond between the two aromatic rings, leading to two primary synthons: a 2-fluoro-4-halobenzoic acid derivative and a 3-methoxyphenyl (B12655295) metallic or organoboron reagent. This approach is favored due to the wide availability of substituted benzoic acids and the robustness of cross-coupling methodologies.
Alternatively, disconnection of the C-F bond could be considered, suggesting a nucleophilic or electrophilic fluorination of a 4-(3-methoxyphenyl)benzoic acid precursor. However, achieving regioselective fluorination at the ortho position to a carboxyl group can be challenging due to the directing effects of the substituents.
Based on the aryl-aryl bond disconnection, the key precursors are identified as:
Aryl Halide/Triflate: 2-Fluoro-4-bromobenzoic acid or a related derivative where the bromine is replaced by another halogen (I, Cl) or a triflate group.
Organometallic/Organoboron Reagent: 3-Methoxyphenylboronic acid or its corresponding ester is the most common and versatile reagent for Suzuki-Miyaura coupling. Other organometallic reagents, such as those based on tin, zinc, or magnesium, could also be employed in other cross-coupling reactions.
Established Synthetic Routes for Substituted Benzoic Acids and Fluorinated Aromatics
The synthesis of the target molecule can be achieved by leveraging well-established synthetic routes for the formation of biaryl compounds and the synthesis of fluorinated aromatics.
Cross-coupling reactions are powerful tools for the construction of C-C bonds between two aromatic rings.
The Suzuki-Miyaura coupling is a highly efficient and widely used method for the synthesis of biaryl compounds. libretexts.orgcardiff.ac.uk This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate in the presence of a base. libretexts.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of 2-fluoro-4-halobenzoic acid with 3-methoxyphenylboronic acid. researchgate.netresearchgate.net
The general reaction scheme is as follows:

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Component | Example | Role |
| Aryl Halide | 2-Fluoro-4-bromobenzoic acid | Electrophilic partner |
| Organoboron Reagent | 3-Methoxyphenylboronic acid | Nucleophilic partner |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates oxidative addition and reductive elimination |
| Ligand | PPh₃, PCy₃ | Stabilizes the palladium catalyst |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |
| Solvent | Toluene (B28343), Dioxane, DMF, Water | Provides the reaction medium |
The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. For instance, the use of bulky phosphine (B1218219) ligands can enhance the reactivity of aryl chlorides. organic-chemistry.org Aqueous solvent systems have also been developed, offering a more environmentally benign approach. arkat-usa.orgrsc.org
Decarboxylative cross-coupling has emerged as a valuable alternative to traditional methods, using carboxylic acids as readily available and stable aryl sources. acs.orgwikipedia.org This approach avoids the need for pre-formed organometallic reagents. acs.org In the context of synthesizing the target molecule, a potential route could involve the palladium- or copper-catalyzed decarboxylative coupling of a fluorinated benzoic acid with an aryl halide. acs.orgwikipedia.org
For instance, a polyfluorobenzoate salt can react with an aryl bromide in the presence of a palladium catalyst. acs.org The reaction proceeds via the extrusion of CO₂ to generate an organometallic intermediate that then couples with the aryl halide. acs.org While this method is promising for the synthesis of polyfluorobiaryls, its direct application to the synthesis of this compound would require careful selection of substrates and reaction conditions to ensure the desired regioselectivity. acs.orgnih.gov
Table 2: Key Features of Decarboxylative Cross-Coupling
| Feature | Description |
| Starting Materials | Carboxylic acids and aryl halides/triflates |
| Catalysts | Palladium or Copper complexes |
| Key Step | In situ generation of an organometallic nucleophile via decarboxylation |
| Advantages | Avoids pre-functionalization of the carboxylic acid coupling partner, uses readily available starting materials |
| Challenges | Potential for side reactions such as protodecarboxylation, requires optimization of reaction conditions |
The introduction of a fluorine atom onto an aromatic ring can be achieved through nucleophilic aromatic substitution (SNAr). acsgcipr.org This typically requires an activated aromatic system with a good leaving group (e.g., -NO₂, -Cl) ortho or para to an electron-withdrawing group. ossila.comresearchgate.net
A potential strategy for the synthesis of this compound via this method would involve the nucleophilic fluorination of a precursor such as 2-chloro-4-(3-methoxyphenyl)benzoic acid or 2-nitro-4-(3-methoxyphenyl)benzoic acid. Reagents like potassium fluoride (B91410) (KF) or cesium fluoride (CsF) in a polar aprotic solvent are commonly used. umn.eduarkat-usa.org The efficiency of the reaction is highly dependent on the nature of the leaving group and the electron-withdrawing ability of the substituents on the ring. researchgate.net Recent developments have also explored the use of hypervalent iodine compounds as precursors for nucleophilic fluorination. umn.eduarkat-usa.orgresearchgate.net
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. libretexts.org However, the carboxyl group of benzoic acid is a deactivating and meta-directing group. reddit.comyoutube.comquora.com This makes direct electrophilic fluorination of 4-(3-methoxyphenyl)benzoic acid to obtain the desired 2-fluoro isomer challenging. The incoming electrophile would preferentially attack the meta position relative to the carboxyl group. reddit.comquora.comlabxchange.org
Therefore, this approach is generally not considered a primary synthetic route for this specific target molecule due to the lack of regiocontrol. labxchange.org While methods for ortho-fluorination of some aromatic compounds exist, they often require specific directing groups or complex catalytic systems that may not be compatible with the benzoic acid functionality.
Electrophilic Aromatic Substitution Reactions on Benzoic Acid Derivatives
Nitration Processes
Nitration, the introduction of a nitro group (-NO₂) onto an aromatic ring, is a fundamental electrophilic aromatic substitution. While not always a direct step in the primary synthesis of the target molecule, it represents a crucial method for creating functionalized precursors. The regioselectivity of nitration on substituted aromatic rings, such as fluorotoluenes, is highly dependent on the directing effects of the existing substituents and the reaction conditions.
For instance, the nitration of 2-fluorotoluene (B1218778) can be achieved with high regioselectivity. Studies using solid acid catalysts and 70% nitric acid have shown that at 90°C, a 55% conversion can be achieved with approximately 90% selectivity for 2-fluoro-5-nitrotoluene (B1294961). nih.govbeilstein-journals.org A conventional method involves adding 2-fluorotoluene to nitric acid at low temperatures (-15°C), which, after workup, yields 2-fluoro-5-nitro-toluene. rsc.org
The nitration of more complex systems, such as 4-substituted toluenes in acetic anhydride, can lead to the formation of nitronium acetate (B1210297) adducts in addition to the expected nitro substitution products. cdnsciencepub.com For example, nitration of 4-fluorotoluene (B1294773) can yield both a cis-1,2-adduct and a pair of diastereomeric 1,4-adducts. cdnsciencepub.com In the context of synthesizing precursors for this compound, a potential starting material like 2-fluoro-4-bromotoluene could theoretically be subjected to nitration. However, the directing effects of the fluoro and bromo groups would need to be carefully considered to achieve the desired regiochemistry. A process for preparing 2-fluoro-4-bromotoluene starting from p-toluidine (B81030) involves a nitration step using a mixture of sulfuric and nitric acid at low temperatures (-5 to +5 °C). google.com
Table 1: Regioselectivity in the Nitration of 2-Fluorotoluene
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity for 2-fluoro-5-nitrotoluene (%) |
|---|---|---|---|
| MoO₃/SiO₂ | 90 | 55.24 | 88.9 |
| H-beta | 90 | 35.6 | 95.6 |
Halogenation Reactions
Halogenation, particularly bromination, is a critical step in many proposed syntheses of this compound, as it introduces a key functional group for subsequent cross-coupling reactions. The introduction of a bromine or chlorine atom onto a fluorinated benzoic acid or its precursor must be controlled to ensure the correct isomer is formed.
For example, 2-bromo-4-fluorobenzoic acid can be synthesized from 2-chloro-4-fluoroaniline (B1295073) through a Meerwein arylation reaction. sigmaaldrich.com Halogenated benzoic acids can also be prepared through the oxidation of halogenated benzophenones. For instance, 2-bromo-4-fluorobenzoic acid has been obtained from the reaction of 2-bromo-4-fluoro-3',5'-dimethylbenzophenone, albeit in a crude form. nih.gov
The direct halogenation of fluorophenol derivatives is another relevant pathway. The nitration of 2-bromo-4-fluorophenol (B1268413) using a mixture of sulfuric and nitric acid in chloroform (B151607) yields 2-bromo-4-fluoro-6-nitrophenol, demonstrating a method for introducing multiple functional groups onto a fluorinated aromatic ring. google.com
Oxidation Reactions for Carboxylic Acid Formation
The formation of the carboxylic acid group is a defining step in the synthesis of the target molecule. A common and effective method is the oxidation of a benzylic methyl group on a suitable precursor. Strong oxidizing agents are typically employed for this transformation.
Primary and secondary carbons directly attached to an aromatic ring can be oxidized to carboxylic acids using reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ & H₂SO₄). tcichemicals.com This method is robust and widely applicable. For the synthesis of this compound, a plausible precursor would be 2-fluoro-4-(3-methoxyphenyl)toluene. The methyl group of this intermediate could be oxidized to a carboxylic acid in the final step of the synthesis.
The photoirradiation of toluene derivatives in the presence of bromine and water has also been shown to yield the corresponding benzoic acids. researchgate.net This catalyst-free method proceeds through the dibromination of the benzylic carbon followed by hydrolysis. researchgate.net Another efficient system for this transformation is the use of a vanadyl(IV) sulfate (B86663) catalyst with molecular oxygen at 100°C, which can afford the corresponding benzoic acids in excellent yields. researchgate.net
Grignard Reagent Mediated Synthesis
The carboxylation of a Grignard reagent is a classic and reliable method for the synthesis of carboxylic acids. This process involves the reaction of an organomagnesium halide with carbon dioxide (usually in the form of dry ice), followed by an acidic workup.
To apply this method to the synthesis of this compound, a Grignard reagent would need to be prepared from a suitable aryl halide precursor, such as 1-bromo-2-fluoro-4-(3-methoxyphenyl)benzene. The Grignard reagent, acting as a strong nucleophile, would then attack the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. Subsequent protonation with a strong aqueous acid would yield the final carboxylic acid product. tcichemicals.com A significant limitation of this method is the incompatibility of Grignard reagents with acidic protons or other electrophilic functional groups that might be present in the substrate. tcichemicals.com
Synthesis of Related Fluorinated Benzoic Acid Analogues
The synthesis of fluorinated benzoic acid analogues is a broad field with numerous methodologies, providing context for the synthesis of the target molecule. Nucleophilic fluorination is one such approach. For example, 2-fluorobenzoic acids can be prepared from 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. google.com This method has been applied to the synthesis of 2-[¹⁸F]-fluoro-5-nitrobenzoic acid. google.com
The synthesis of 2-fluoro-4-hydroxybenzoic acid is relevant as it shares the same substitution pattern on the benzoic acid ring as the target molecule. nih.gov This compound is used in the synthesis of liquid crystals and as an immunoadjuvant in cancer immunotherapy. nih.gov Another related compound, 2-fluoro-4-(methoxycarbonyl)benzoic acid, has been synthesized from 3-fluoro-4-formylmethylbenzoate by oxidation with sodium chlorite (B76162) (NaClO₂) in the presence of sulfamic acid. nih.gov
Proposed Multi-Step Synthesis Pathways for this compound
Based on established synthetic methodologies, a highly plausible pathway for the synthesis of this compound is via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used for the synthesis of biaryl compounds. nih.govtcichemicals.comorganic-chemistry.org
Proposed Pathway:
The most direct proposed synthesis involves the palladium-catalyzed cross-coupling of 2-fluoro-4-bromobenzoic acid with (3-methoxyphenyl)boronic acid .
Step 1: Synthesis of 2-fluoro-4-bromobenzoic acid. This key intermediate can be prepared by the oxidation of 2-fluoro-4-bromotoluene. The oxidation can be carried out using strong oxidizing agents like potassium permanganate (KMnO₄).
Step 2: Suzuki-Miyaura Coupling. 2-fluoro-4-bromobenzoic acid is then reacted with (3-methoxyphenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., toluene, dioxane/water, or ethanol/water). nih.govrsc.org
This pathway is advantageous because the starting materials are commercially available or can be readily synthesized, and the Suzuki-Miyaura reaction is generally high-yielding and tolerant of a wide range of functional groups.
Optimization of Reaction Conditions and Yield for Complex Aryl Carboxylic Acid Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of complex aryl carboxylic acids like the target molecule, particularly in the key Suzuki-Miyaura cross-coupling step.
Several factors can be adjusted to optimize the Suzuki-Miyaura reaction:
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. While Pd(PPh₃)₄ is commonly used, other catalyst systems such as Pd₂(dba)₃ with a suitable ligand (e.g., S-Phos or X-Phos) can offer improved reactivity for challenging substrates. beilstein-journals.org For reactions in aqueous media, water-soluble catalysts like [PdCl₂(NH₂CH₂COOH)₂] have been shown to be highly efficient. rsc.org
Base: The selection of the base is important for the activation of the boronic acid. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The optimal base depends on the specific substrates and solvent system. beilstein-journals.orgnih.gov
Solvent: The solvent system can significantly influence the reaction rate and yield. Mixtures of an organic solvent (like toluene, dioxane, or THF) and water are frequently used. nih.gov Reactions in neat water at room temperature have also been reported with appropriate water-soluble catalysts, offering a "greener" alternative. rsc.org
Temperature: The reaction temperature can range from room temperature to reflux, depending on the reactivity of the coupling partners. Microwave irradiation can also be used to accelerate the reaction. nih.gov
Table 2: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst | Base | Solvent | Temperature (°C) |
|---|---|---|---|
| Pd(OH)₂ | K₃PO₄ | Ethanol/Water | 65 |
| Pd₂(dba)₃ / Ligand | K₃PO₄ | THF | 50 |
| [PdCl₂(glycine)₂] | K₂CO₃ | Water | Room Temperature |
By systematically varying these parameters, the yield of this compound can be maximized, and the formation of byproducts can be minimized.
Advanced Spectroscopic and Analytical Characterization Techniques for 2 Fluoro 4 3 Methoxyphenyl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide information about the structure of a molecule. Different types of NMR experiments can be used to probe the environments of specific nuclei, such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F), all of which are present in 2-Fluoro-4-(3-methoxyphenyl)benzoic acid.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it.
For this compound, distinct signals would be expected for the aromatic protons on both phenyl rings, the methoxy (B1213986) group protons, and the acidic proton of the carboxylic acid group.
Aromatic Protons: The protons on the benzoic acid ring and the methoxyphenyl ring would appear in the aromatic region, typically between δ 6.5 and 8.5 ppm. The fluorine substituent on the benzoic acid ring and the methoxy group on the other ring will influence the exact chemical shifts and splitting patterns of these protons through electron-donating and -withdrawing effects, as well as through-space coupling.
Methoxy Protons: The three protons of the methoxy group (-OCH₃) would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.
Carboxylic Acid Proton: The acidic proton of the -COOH group is typically broad and appears at a higher chemical shift, often above δ 10 ppm, and its position can be concentration-dependent.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | >10 | broad s | 1H |
| Aromatic Protons | 6.8 - 8.2 | m | 7H |
| Methoxy (-OCH₃) | ~3.8 | s | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Information
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.
Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid group is highly deshielded and would appear at a low field, typically in the range of δ 165-185 ppm.
Aromatic Carbons: The aromatic carbons would resonate in the region of δ 110-165 ppm. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JC-F).
Methoxy Carbon: The carbon of the methoxy group will appear at a higher field, typically around δ 55-60 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-C OOH) | 165 - 185 |
| Aromatic Carbons | 110 - 165 |
| Methoxy (-OC H₃) | 55 - 60 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments
¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. The chemical shift range for ¹⁹F is much wider than for ¹H, making it easier to distinguish between different fluorine environments. For this compound, a single signal would be expected for the fluorine atom attached to the benzoic acid ring. The exact chemical shift would be influenced by the electronic effects of the other substituents on the ring. The signal would likely be a multiplet due to coupling with neighboring aromatic protons.
Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. It would be used to establish the connectivity of the protons on each of the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals correlations between protons that are close to each other in space, regardless of whether they are directly bonded. This information is critical for determining the three-dimensional structure and conformation of the molecule.
Quantitative Nuclear Magnetic Resonance (qNMR) for High Purity Assessment
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a reference standard of the analyte itself. The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte with the integral of a signal from a certified reference material of known purity, the purity of the analyte can be accurately determined. For this compound, a well-resolved proton signal, such as the methoxy singlet, could be used for quantification against a suitable internal standard.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its elemental composition. Furthermore, the fragmentation pattern of the molecule upon ionization can provide valuable structural information.
For this compound (molecular weight: 246.23 g/mol ), the molecular ion peak [M]⁺ would be expected at an m/z of 246. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), the methoxy group (-OCH₃, 31 Da), and potentially cleavage at the biphenyl (B1667301) linkage.
Predicted Mass Spectrometry Fragmentation Data
| m/z | Possible Fragment Ion | Fragment Lost |
| 246 | [C₁₄H₁₁FO₃]⁺ | (Molecular Ion) |
| 201 | [C₁₃H₁₁FO]⁺ | -COOH |
| 215 | [C₁₃H₈FO₃]⁺ | -OCH₃ |
This comprehensive suite of spectroscopic and analytical techniques would be essential for the definitive structural confirmation and purity assessment of this compound, ensuring its quality for any subsequent research or application.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation, known as the molecular ion (M+•), and subsequent fragmentation into smaller, characteristic ions.
For this compound (C₁₄H₁₁FO₃), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, 246.23 g/mol sapphirebioscience.com. The fragmentation of this compound is expected to follow pathways typical for aromatic carboxylic acids and biphenyl ethers. Key fragmentation events would include:
Loss of a hydroxyl radical (-•OH): Formation of an acylium ion [M-OH]⁺ at m/z 229.
Loss of the carboxyl group (-•COOH): This involves the cleavage of the C-C bond between the carboxylic acid and the aromatic ring, resulting in a fragment at m/z 201.
Decarboxylation (-CO₂): Loss of carbon dioxide from the molecular ion can also occur, though it is often less common than the loss of the entire carboxyl group.
Cleavage of the methoxy group: Loss of a methyl radical (-•CH₃) from the molecular ion to give a fragment at m/z 231, or loss of a methoxy radical (-•OCH₃) to yield an ion at m/z 215.
Cleavage of the ether bond: Scission of the bond between the phenyl rings or the phenyl ring and the ether oxygen can lead to a variety of smaller fragments, including ions corresponding to the fluorinated benzoic acid moiety and the methoxyphenyl moiety. The fragmentation pattern of benzoic acid itself prominently features the [C₆H₅CO]⁺ ion (m/z 105) and the phenyl cation [C₆H₅]⁺ (m/z 77) docbrown.info. Similar cleavages are anticipated for this more complex derivative.
Table 1: Predicted EI-MS Fragmentation for this compound
| Predicted Fragment Ion | m/z | Description of Loss |
|---|---|---|
| [C₁₄H₁₁FO₃]⁺• | 246 | Molecular Ion (M⁺•) |
| [C₁₄H₁₀FO₂]⁺ | 229 | Loss of •OH |
| [C₁₃H₁₀FO]⁺ | 201 | Loss of •COOH |
| [C₁₃H₈FO₃]⁺ | 231 | Loss of •CH₃ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a compound's elemental composition. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure mass to several decimal places. This precision is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas nih.govchromatographyonline.com.
The molecular formula for this compound is C₁₄H₁₁FO₃ sapphirebioscience.com. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁶O). HRMS analysis of this compound would yield an experimental mass measurement that closely matches this theoretical value, thereby confirming its elemental composition and distinguishing it from any potential isomeric impurities or other compounds with a nominal mass of 246. This technique is particularly valuable in the analysis of fluorinated compounds, where precision is key to confident identification nih.govchromatographyonline.com.
Hyphenated LC-MS and GC-MS Techniques
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for the analysis of complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a preferred method for analyzing non-volatile and thermally sensitive compounds like carboxylic acids researchgate.netsemanticscholar.org. For this compound, a reversed-phase high-performance liquid chromatography (HPLC) column would typically be used for separation. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to ensure the analyte is in its protonated form for better retention. Detection by mass spectrometry would likely employ electrospray ionization (ESI) in negative ion mode, which is highly sensitive for carboxylic acids, detecting the deprotonated molecule [M-H]⁻ at m/z 245 researchgate.net. LC-MS/MS methods can provide even greater sensitivity and selectivity for quantifying fluorinated benzoic acids in complex matrices nih.govresearchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS): Aromatic carboxylic acids are generally not volatile enough for direct GC analysis oup.com. Therefore, a derivatization step is typically required to convert the polar carboxylic acid group into a more volatile ester or silyl ester usherbrooke.canih.gov. For example, reacting the compound with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the acidic proton with a trimethylsilyl (TMS) group. The resulting derivative can then be separated on a standard non-polar or mid-polar GC capillary column and analyzed by the mass spectrometer, which would detect the molecular ion of the derivatized compound and its characteristic fragments.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond (e.g., C=O, O-H, C-F) vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. The IR spectrum of this compound would exhibit several key absorption bands identifying its constituent functional groups libretexts.orgpressbooks.pub.
O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the stretching vibration of the hydroxyl group in the carboxylic acid, which is broadened by hydrogen bonding.
Aromatic C-H Stretch: A sharp absorption peak typically appears just above 3000 cm⁻¹, characteristic of C-H bonds on the aromatic rings libretexts.org.
C=O Stretch: A very strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected between 1710 and 1680 cm⁻¹.
Aromatic C=C Stretches: Several medium to strong bands in the 1600-1450 cm⁻¹ region are characteristic of carbon-carbon double bond stretching within the two aromatic rings pressbooks.pub.
C-O Stretches: Absorptions for the C-O stretching of the carboxylic acid and the aryl ether would appear in the 1320-1210 cm⁻¹ and 1275-1200 cm⁻¹ regions, respectively.
C-F Stretch: A strong absorption band for the carbon-fluorine bond stretch is expected in the range of 1250-1020 cm⁻¹ scilit.com.
Table 2: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad, Strong |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| C=O stretch (Carboxylic acid) | 1710 - 1680 | Strong, Sharp |
| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong |
| C-O stretch (Acid & Ether) | 1320 - 1200 | Strong |
| C-F stretch | 1250 - 1020 | Strong |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for identifying vibrations of the aromatic rings and the C=C bonds ias.ac.inbohrium.com.
Expected signals in the Raman spectrum would include:
Aromatic Ring Vibrations: Strong bands corresponding to the ring breathing modes of the substituted benzene (B151609) rings are expected. These are often very characteristic and can provide information on the substitution pattern researchgate.net.
C=O Stretch: The carbonyl stretch, while strong in the IR, is also typically observable in the Raman spectrum around 1680-1660 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations are visible around 3070-3050 cm⁻¹.
The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule researchgate.net.
Table 3: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H stretch | 3070 - 3050 | Strong |
| C=O stretch (Carboxylic acid) | 1680 - 1660 | Medium |
| Aromatic C=C stretch | 1615 - 1590 | Strong |
| Aromatic Ring Breathing | ~1000 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. This technique is particularly useful for compounds containing conjugated π systems, such as aromatic rings libretexts.org.
The structure of this compound contains a biphenyl-like chromophore, which is a conjugated system extending over two aromatic rings. Aromatic compounds typically show a very intense absorption near 205 nm and a less intense, structured absorption between 255-275 nm libretexts.org. The biphenyl system itself has a strong absorption maximum (λmax) around 250 nm, which is attributed to a π → π* transition tandfonline.comspectrabase.com.
The presence of substituents on the aromatic rings—the fluoro, carboxylic acid, and methoxy groups—will influence the exact position and intensity of these absorption bands. The methoxy (-OCH₃) and hydroxyl (-OH from the carboxyl group) are auxochromes that can cause a bathochromic shift (red shift) to longer wavelengths and a hyperchromic effect (increased intensity). Therefore, the main absorption band for this compound is expected to be observed at a wavelength longer than 250 nm, likely in the 260-290 nm range.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax | Electronic Transition | Chromophore |
|---|---|---|
| ~260 - 290 nm | π → π* | Substituted Biphenyl System |
X-ray Crystallography for Solid-State Molecular Structure Determination
No crystallographic data, such as unit cell parameters, space group, bond lengths, or bond angles for this compound, has been found in published literature or crystallographic databases.
Chromatographic Methods for Purity and Homogeneity Assessment
High-Performance Liquid Chromatography (HPLC)
Specific HPLC methodologies, including details on stationary phases, mobile phase compositions, flow rates, and detector wavelengths used for the analysis of this compound, are not documented in accessible scientific papers.
Gas Chromatography (GC)
Details of GC methods, such as column specifications, temperature programming, and detection methods for the analysis of this compound, are not available. This may be due to the compound's low volatility, which could make it less suitable for standard GC analysis without derivatization.
Advanced Analytical Methods for Impurity Quantification
No specific research detailing the identification and quantification of process-related or degradation impurities of this compound using advanced analytical techniques could be retrieved.
Due to the absence of this foundational scientific data, the generation of a thorough and accurate article that adheres to the user's structured outline and inclusion of data tables is not feasible. The information required to populate the requested sections is not available in existing scientific literature.
Computational Chemistry and Theoretical Investigations of 2 Fluoro 4 3 Methoxyphenyl Benzoic Acid
Quantum Chemical Studies on Fluorinated Aromatic Systems
Quantum chemical calculations are fundamental to predicting the properties of molecules like 2-Fluoro-4-(3-methoxyphenyl)benzoic acid. These studies typically involve solving the Schrödinger equation, albeit with approximations, to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for achieving a balance between accuracy and computational cost in studying organic molecules. nih.govajchem-a.com
Geometrical optimization using DFT identifies the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, key structural parameters include the dihedral angle between the two phenyl rings and the orientation of the carboxylic acid group. In substituted biphenyls, the dihedral angle is influenced by the steric and electronic effects of the substituents. jcsp.org.pk For instance, in a related molecule, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the dihedral angle between the adjacent rings of the biphenyl (B1667301) core is 26.09°. nih.gov
The orientation of the carboxylic acid group relative to the fluorine atom is also critical. Studies on 2-fluorobenzoic acid show the existence of multiple conformers, primarily cis and trans forms, which differ in the orientation of the hydroxyl proton of the carboxylic acid group. nih.gov The cis conformer is generally lower in energy. nih.gov In 2-Fluoro-4-hydroxybenzoic acid, conformers are defined by the orientations of both the carboxylic acid and hydroxyl groups, with the most stable forms having a trans-COOH configuration where an intramolecular hydrogen bond can form between the carboxylic proton and the carbonyl oxygen. mdpi.com The electronic structure, including the distribution of electron density and molecular orbital shapes, is also elucidated through these calculations.
| Compound | Parameter | Calculated Value | Method |
|---|---|---|---|
| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | Biphenyl Dihedral Angle | 26.09° | B3LYP/6-311+G(d,p) |
| 2-Fluorobenzoic Acid (cis-conformer) | O=C-O-H Dihedral Angle | ~0° | B3LYP/6-311++G(d,p) |
| 2-Fluoro-4-(methoxycarbonyl)benzoic acid | Dihedral angle (Carboxyl group to benzene (B151609) ring) | 20.2 (4)° | X-ray Diffraction |
Ab Initio Molecular Orbital Theory (e.g., MP2)
Ab initio (from first principles) molecular orbital theories are another class of quantum chemical methods that solve the Schrödinger equation without empirical parameters. Methods like Møller-Plesset perturbation theory of the second order (MP2) provide a higher level of theory by incorporating electron correlation effects, which are often neglected in simpler models like Hartree-Fock. vixra.org
Analysis of Molecular Orbitals (e.g., HOMO-LUMO Energy Gaps)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. emerginginvestigators.org
A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. emerginginvestigators.org In biaryl systems, the extent of π-conjugation between the two rings, which is dependent on the dihedral angle, significantly influences the HOMO-LUMO gap. A more planar conformation typically leads to better conjugation and a smaller energy gap.
For example, DFT calculations on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid determined a HOMO-LUMO energy gap of 4.3337 eV. nih.gov In this molecule, the HOMO is primarily localized on the biphenyl rings, while the LUMO is concentrated on the benzoic acid moiety. nih.gov For this compound, a similar distribution would be expected, with the methoxy (B1213986) group potentially contributing to the electron density of the HOMO.
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
|---|---|---|---|
| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | Not Reported | Not Reported | 4.3337 |
| A fluorinated allopurinol (B61711) derivative (allopurinol-2) | Not Reported | Not Reported | 3.17 |
Investigation of Non-Covalent Interactions
Non-covalent interactions play a crucial role in determining the conformation of individual molecules (intramolecular) and their packing in the solid state (intermolecular).
C-H···F Hydrogen Bonding in Aromatic Systems
The role of fluorine as a hydrogen bond acceptor is a topic of ongoing discussion, but there is significant evidence for the existence of C-H···F interactions, particularly in the solid state. rsc.org These interactions, while weaker than conventional O-H···O or N-H···O hydrogen bonds, can be influential in directing crystal packing. researchgate.net
In the crystal structure of a related compound, 4-Fluoro-2-(phenylamino)benzoic acid, weak C-H···F interactions are observed to connect dimers. nih.gov Similarly, in crystalline 2-Fluoro-4-(methoxycarbonyl)benzoic acid, the packing is consolidated by C-H···F and C-H···O interactions. nih.govpsu.edu For this compound, the presence of multiple aromatic C-H bonds and a fluorine atom suggests the potential for such intramolecular or intermolecular C-H···F interactions, which could influence its conformational preferences and solid-state architecture.
Other Intramolecular and Intermolecular Interactions
Beyond C-H···F bonds, a variety of other non-covalent interactions are expected to be important for this compound.
Intramolecular Interactions:
O-H···F Hydrogen Bonding: In specific conformers of 2-fluorobenzoic acid, an intramolecular O-H···F hydrogen bond can form, which stabilizes the trans conformer of the carboxylic acid group. nih.gov
Repulsive Interactions: Repulsive forces between the fluorine atom and the oxygen atoms of the carboxylic acid group can also influence the preferred conformation. nih.gov
Intermolecular Interactions:
O-H···O Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the solid state, carboxylic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between two molecules. nih.govnih.gov This is a dominant interaction in the crystal structures of most benzoic acid derivatives.
C-H···π Interactions: The electron-rich π systems of the two aromatic rings can act as acceptors for hydrogen bonds from C-H donors of neighboring molecules. Such interactions have been observed in the crystal packing of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. nih.gov
π-π Stacking: Interactions between the aromatic rings of adjacent molecules can also contribute to the stability of the crystal lattice.
Anion-π Interactions in Fluorinated Architectures
Anion-π interactions are noncovalent forces that occur between an anion and the face of an electron-deficient (π-acidic) aromatic ring. The introduction of electron-withdrawing substituents, such as fluorine atoms, onto an aromatic ring can significantly enhance its π-acidity, thereby strengthening its ability to engage in these interactions. In the case of this compound, the fluorine atom at the 2-position of the benzoic acid ring plays a crucial role in modulating the electronic landscape of the molecule.
Computational studies on fluorinated aromatic systems have demonstrated that the fluorine substituent depletes the electron density of the π-system, creating a region of positive electrostatic potential on the face of the ring. This π-hole is favorable for electrostatic attraction with anions. Theoretical models, often employing Density Functional Theory (DFT), can quantify the strength of these interactions. Energy decomposition analysis reveals that anion-π bonding in such systems is often dominated by electrostatic contributions, though orbital (charge-transfer) interactions can also be significant, particularly with more nucleophilic anions like halides.
For this compound, the carboxylate anion (once deprotonated) or other external anions could theoretically interact with the π-surface of the fluorinated ring. The strength and geometry of this interaction would be influenced by the specific anion and the surrounding medium. Such interactions can have important implications for molecular recognition, crystal packing, and biological activity.
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and chemical properties. As a biaryl compound, a primary degree of freedom is the rotation around the C-C single bond connecting the two phenyl rings. This rotation is subject to steric hindrance from the ortho substituents, namely the fluorine atom and the carboxylic acid group on one ring, and the hydrogen atoms on the other.
A Potential Energy Surface (PES) is a conceptual and computational tool used to map the energy of a molecule as a function of its geometry. For this compound, the PES is typically mapped by systematically varying the dihedral angle between the two aromatic rings and calculating the corresponding energy at each point, usually with quantum mechanical methods. This process identifies energy minima, which correspond to stable conformers, and saddle points, which represent the transition states for conformational changes.
Computational studies on structurally similar compounds, such as 2-fluoro-4-(methoxycarbonyl)benzoic acid, have shown that the carboxylic acid group is twisted out of the plane of the benzene ring by approximately 20.2 degrees. A similar non-planar arrangement is expected for the title compound to minimize steric repulsion. The potential energy surface would reveal the energy barriers to rotation, providing information on the flexibility of the molecule at different temperatures.
The table below illustrates a hypothetical result from a computational conformational analysis, showing the relative energies of different conformers based on the dihedral angle between the two rings.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformer Type |
| 0 | 5.8 | Eclipsed (High Energy) |
| 45 | 0.0 | Skewed (Global Minimum) |
| 90 | 1.2 | Perpendicular (Local Minimum) |
| 135 | 0.4 | Skewed (Minimum) |
| 180 | 6.5 | Eclipsed (High Energy) |
Note: This data is illustrative and represents a typical energy profile for a substituted biaryl system.
Theoretical Elucidation of Reaction Mechanisms and Energetics
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, allowing for the characterization of intermediates, transition states, and the calculation of activation energies. A common and efficient method for the synthesis of biaryl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction. rsc.orgrsc.org
A theoretical investigation of this reaction using Density Functional Theory (DFT) can elucidate the entire catalytic cycle. acs.orgresearchgate.net The cycle is generally understood to proceed through three main stages: oxidative addition, transmetalation, and reductive elimination. numberanalytics.com
Transmetalation : The resulting arylpalladium(II) complex then reacts with an organoboron species (e.g., (3-methoxyphenyl)boronic acid) in the presence of a base. Computational studies can compare different pathways for this step, such as the "oxo-palladium pathway" or the "boronate pathway," to determine the most energetically favorable route. researchgate.net The role of the base in reducing the activation barrier for transmetalation has been extensively supported by theoretical calculations. researchgate.net
Reductive Elimination : In the final step, the two aryl groups on the palladium center couple, and the desired biaryl product is eliminated, regenerating the Pd(0) catalyst. DFT calculations can determine the energetics of this step and explore any competing side reactions.
By mapping the free energy profile of the entire catalytic cycle, computational studies can provide a quantitative understanding of the reaction kinetics and selectivity, guiding the optimization of reaction conditions. rsc.orgrsc.org
Prediction of Spectroscopic Parameters via Computational Models
Computational models are widely used to predict various spectroscopic parameters, which serves as an invaluable tool for structure elucidation and the interpretation of experimental data. nih.gov
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. imist.ma This approach involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). For fluorinated compounds, ¹⁹F NMR chemical shifts can also be predicted with good accuracy, which is particularly useful for assigning signals in complex multifluorinated molecules. researchgate.netnih.govresearchgate.net
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by performing vibrational frequency calculations on the optimized structure of the molecule. vjst.vnniscpr.res.in These calculations, usually at the DFT level, yield the harmonic vibrational frequencies and their corresponding intensities. ijtsrd.comresearchgate.net The computed frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net These calculations allow for the assignment of specific vibrational modes to the observed absorption bands.
UV-Vis Spectroscopy: The electronic absorption spectra of molecules can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.com This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. academie-sciences.fracademie-sciences.fr The calculations also provide the oscillator strength for each transition, which is related to the intensity of the absorption peak. These theoretical spectra can help identify the nature of the electronic transitions, such as π→π* or n→π* transitions. vjst.vn
The table below presents a hypothetical comparison of predicted and experimental spectroscopic data for a molecule like this compound, demonstrating the typical accuracy of these computational methods.
| Spectroscopic Parameter | Computational Prediction | Experimental Value |
| ¹H NMR (δ, ppm, Ar-H) | 6.8 - 8.1 | 6.9 - 8.0 |
| ¹³C NMR (δ, ppm, Ar-C) | 110 - 165 | 112 - 163 |
| IR (cm⁻¹, C=O stretch) | 1725 (scaled) | 1690 |
| UV-Vis (λmax, nm) | 285 | 288 |
Note: This data is illustrative and based on typical results for similar aromatic carboxylic acids.
Reactivity Profiles and Derivatization Chemistry of 2 Fluoro 4 3 Methoxyphenyl Benzoic Acid
Reactions of the Carboxyl Functional Group
The carboxylic acid moiety is a versatile functional group that serves as a primary site for a variety of chemical transformations, including esterification, amidation, acyl halide formation, and decarboxylation.
Esterification Reactions
Esterification of 2-Fluoro-4-(3-methoxyphenyl)benzoic acid can be readily achieved through several standard synthetic protocols. The Fischer esterification, a classic and widely used method, involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.commasterorganicchemistry.com This equilibrium-driven reaction is typically carried out under reflux conditions, with the alcohol often serving as the solvent to drive the reaction towards the ester product. operachem.commasterorganicchemistry.com For instance, reaction with methanol or ethanol would yield the corresponding methyl or ethyl esters.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate esterification reactions, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. researchgate.net The use of sealed-vessel microwave conditions allows for the reaction to be conducted at temperatures above the boiling point of the solvent, thereby increasing the reaction rate. researchgate.net Heterogeneous catalysts, such as certain metal-organic frameworks, have also been employed for the esterification of fluorinated aromatic carboxylic acids, offering advantages in terms of catalyst recovery and reuse. rsc.org
Table 1: Representative Esterification Reactions
| Reactant | Reagents | Product | Reaction Conditions |
|---|---|---|---|
| This compound | Methanol, H₂SO₄ (catalyst) | Methyl 2-fluoro-4-(3-methoxyphenyl)benzoate | Reflux |
| This compound | Ethanol, p-TsOH (catalyst) | Ethyl 2-fluoro-4-(3-methoxyphenyl)benzoate | Reflux with Dean-Stark trap |
Amidation Pathways
The synthesis of amides from this compound is another crucial transformation, yielding compounds with potential applications in medicinal chemistry. A common approach involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine.
Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using a variety of peptide coupling reagents. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like 1-hydroxybenzotriazole (HOBt) facilitate the formation of the amide bond under mild conditions. This method is widely employed in the synthesis of complex molecules due to its high efficiency and functional group tolerance.
Formation of Acyl Halides
For many synthetic applications, the conversion of the carboxylic acid to the corresponding acyl halide, most commonly the acyl chloride, is a necessary activation step. Acyl chlorides are highly reactive electrophiles that readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents.
The most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). chemguide.co.uklibretexts.org The reaction with thionyl chloride produces the acyl chloride along with gaseous byproducts, sulfur dioxide and hydrogen chloride, which can be easily removed from the reaction mixture. chemguide.co.uk Similarly, oxalyl chloride is also highly effective, often used with a catalytic amount of dimethylformamide (DMF). researchgate.net
Table 2: Reagents for Acyl Halide Formation
| Reagent | Byproducts | Typical Conditions |
|---|---|---|
| Thionyl chloride (SOCl₂) | SO₂, HCl | Neat or in an inert solvent (e.g., DCM, toluene), often with gentle heating |
| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl | Inert solvent (e.g., DCM) with catalytic DMF |
| Phosphorus pentachloride (PCl₅) | POCl₃, HCl | Inert solvent, often at room temperature |
Decarboxylation Reactions and Generation of Radical Intermediates
The direct decarboxylation of aromatic carboxylic acids to their corresponding aryl derivatives by simple heating is generally a difficult transformation requiring harsh conditions. However, decarboxylation can be facilitated through the generation of radical intermediates. nih.gov
Modern synthetic methods, such as photoredox catalysis, have enabled decarboxylative functionalization reactions under milder conditions. princeton.edu In such processes, the carboxylic acid can be converted into a species that, upon single-electron transfer, undergoes facile decarboxylation to generate an aryl radical. This radical intermediate can then be trapped by a suitable reagent to form a new carbon-carbon or carbon-heteroatom bond. For instance, decarboxylative fluorination strategies have been developed for aliphatic carboxylic acids, and similar principles could potentially be applied to aromatic systems. nih.govprinceton.edu
Aromatic Ring Reactivity and Substitution Patterns
The substitution pattern on the two aromatic rings of this compound dictates the regioselectivity of electrophilic aromatic substitution reactions. The interplay of the directing effects of the substituents determines the position of incoming electrophiles.
Electrophilic Aromatic Substitution with Meta-Directing Effects
The carboxylic acid group (-COOH) is a deactivating and meta-directing group. quora.comsarthaks.com Through its electron-withdrawing inductive and resonance effects, it reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. leah4sci.com The deactivation is more pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. quora.comlibretexts.org
The fluorine atom at the 2-position is also a deactivating group due to its strong electron-withdrawing inductive effect. However, it is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate formed during ortho and para attack. libretexts.orgunizin.org
The 3-methoxyphenyl (B12655295) group at the 4-position will also influence the reactivity of the first ring, although its electronic effect is transmitted through the biaryl linkage. More significantly, the methoxy (B1213986) group (-OCH₃) on the second phenyl ring is a strongly activating, ortho-, para-directing group. youtube.com This means that electrophilic substitution is most likely to occur on the methoxy-substituted ring at the positions ortho and para to the methoxy group.
Therefore, in an electrophilic aromatic substitution reaction, the incoming electrophile will preferentially substitute the 3-methoxyphenyl ring at the positions ortho and para to the methoxy group due to its strong activating effect. The benzoic acid ring is significantly deactivated by both the carboxylic acid and the fluorine atom, making it less favorable for electrophilic attack.
Table 3: Directing Effects of Substituents
| Substituent | Position on Ring 1 | Effect on Reactivity | Directing Effect |
|---|---|---|---|
| -COOH | 1 | Deactivating | Meta |
| -F | 2 | Deactivating | Ortho, Para |
| -C₆H₄OCH₃ | 4 | (Complex) | - |
| -OCH₃ | 3' (on Ring 2) | Activating | Ortho, Para |
Nucleophilic Aromatic Substitution Activated by Fluorine
Aromatic compounds are typically electron-rich and undergo electrophilic substitution. However, the presence of strongly electron-withdrawing groups can render the aromatic ring susceptible to attack by nucleophiles in a process known as Nucleophilic Aromatic Substitution (SNAr). chemistrysteps.comlibretexts.org In this compound, the fluorine atom, being the most electronegative element, activates the ring for such reactions.
The SNAr reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com First, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of an electron-withdrawing group, such as a nitro or carbonyl group, positioned ortho or para to the leaving group is crucial for stabilizing this negatively charged intermediate. libretexts.org In the second step, the leaving group (fluoride ion) is eliminated, restoring the aromaticity of the ring. masterorganicchemistry.com
A key aspect of this reaction is that the rate is determined by the initial nucleophilic attack, not by the cleavage of the carbon-halogen bond. masterorganicchemistry.com Consequently, even though the C-F bond is the strongest among carbon-halogen bonds, fluoroarenes are highly reactive in SNAr reactions because fluorine's strong inductive effect makes the ring carbon more electrophilic and accelerates the formation of the Meisenheimer complex. masterorganicchemistry.com
Various nucleophiles can be employed to displace the fluorine atom in activated aryl fluorides. For instance, unprotected ortho-fluorobenzoic acids can react with organometallic reagents like Grignard or organolithium compounds to achieve alkyl or aryl substitution. researchgate.net Similarly, the anions of secondary nitriles have been shown to be effective nucleophiles for the SNAr of aryl fluorides, providing a route to tertiary benzylic nitriles, which are valuable synthetic intermediates. orgsyn.org
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on a Fluoroaromatic Substrate
| Substrate | Nucleophile | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Fluoroanisole | Isobutyronitrile | KHMDS | THF | 60°C | 99% | orgsyn.org |
| 2-Fluorobenzoic Acid | o-Tolylmagnesium bromide | N/A | THF (presumed) | Not specified | High | researchgate.net |
Palladium-Catalyzed and Copper-Mediated Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the C-F bond is generally robust, its activation and participation in such reactions have been a subject of significant research.
Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. sigmaaldrich.com The activation of C-F bonds in aryl fluorides for these reactions is challenging but can be achieved, particularly when the aromatic ring is electron-deficient. rsc.org A reported palladium-catalyzed cross-coupling of electron-deficient aryl fluorides with N-tosylhydrazones proceeds through a mechanism involving C–F bond activation followed by the migratory insertion of a palladium carbene. rsc.org
Research into the coupling of perfluoro organic compounds has shown that the oxidative addition of a C-F bond to a palladium(0) center can be promoted by additives like lithium iodide. mdpi.commdpi.com This strategy has enabled the development of cross-coupling reactions between tetrafluoroethylene and diarylzinc or arylboronate reagents. mdpi.commdpi.com These methodologies provide a basis for potential cross-coupling reactions involving the C-F bond of this compound with suitable organometallic partners. A variety of palladium catalysts and ligands are available for optimizing such transformations. sigmaaldrich.com
Copper-Mediated Reactions: Copper-mediated reactions also offer a valuable pathway for modifying benzoic acid derivatives. For example, a copper-mediated C-H bond sulfonylation at the ortho position of benzoic acids has been developed using an 8-aminoquinoline directing group. rsc.org This reaction couples benzoic acid derivatives with sodium sulfinates to form aryl sulfones with high regioselectivity. rsc.org While this specific example involves C-H activation rather than C-F activation, it illustrates the utility of copper catalysis in the functionalization of the benzoic acid scaffold, which could potentially be adapted for reactions involving this compound.
Table 2: Overview of Potential Cross-Coupling Reactions for Aryl Fluorides
| Reaction Type | Catalyst System | Coupling Partner | Key Mechanistic Step | Reference |
|---|---|---|---|---|
| Carbene Insertion | Palladium Catalyst | N-Tosylhydrazone | C-F bond activation, migratory insertion | rsc.org |
| Suzuki-type | Pd(0)/PR₃ | Arylboronate | Oxidative addition of C-F bond | mdpi.com |
| Negishi-type | Pd(0)/LiI | Diarylzinc | LiI-promoted oxidative addition | mdpi.com |
| C-H Sulfonylation | Copper Catalyst | Sodium Sulfinate | Directed ortho C-H activation | rsc.org |
Strategic Derivatization for Enhanced Analytical or Synthetic Utility
The functional groups of this compound, particularly the carboxylic acid, provide convenient handles for derivatization. These modifications can be strategically employed to enhance the molecule's utility in analytical detection or as a building block for more complex structures.
For analytical purposes, such as high-performance liquid chromatography (HPLC), pre-column derivatization is a common strategy to improve the detectability of an analyte. academicjournals.org The carboxylic acid group of the target molecule can be reacted with a fluorogenic or chromogenic reagent to attach a tag that can be easily detected. Fluorogenic acid hydrazides, for example, can be coupled to carboxylic acids under mild conditions using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). academicjournals.org
For synthetic utility, the carboxylic acid can be converted into a variety of other functional groups. Transformation into a more reactive benzoyl chloride, typically using thionyl chloride, provides an intermediate for Friedel-Crafts acylation reactions. ossila.com Furthermore, the benzoic acid can be modified into a hydrazide, which serves as a precursor for the synthesis of heterocyclic structures like oxadiazoles, a scaffold found in compounds with antimicrobial applications. ossila.com The molecule can also serve as a fragment in the synthesis of biologically active compounds, such as immunoadjuvants or liquid crystals, where the specific substitution pattern is key to the final properties of the material. ossila.com
Table 3: Examples of Derivatization Strategies and Their Applications
| Functional Group Targeted | Reagent/Reaction | Product | Application | Reference |
|---|---|---|---|---|
| Carboxylic Acid | Fluorogenic hydrazide / EDC | Fluorescently-tagged derivative | Enhanced HPLC detection | academicjournals.org |
| Carboxylic Acid | Thionyl chloride (SOCl₂) | Acyl chloride | Intermediate for Friedel-Crafts acylation | ossila.com |
| Carboxylic Acid | Hydrazine | Hydrazide | Precursor for oxadiazole synthesis | ossila.com |
| Carboxylic Acid | Alcohol / Acid catalyst | Ester | Intermediate for APIs | ossila.com |
Kinetic and Mechanistic Investigations of Key Reactions
Understanding the kinetics and mechanisms of the reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes.
The mechanism of nucleophilic aromatic substitution (SNAr) on fluoroarenes has been well-studied. As previously noted, the reaction proceeds through a two-step addition-elimination pathway. The first step, the formation of the anionic Meisenheimer complex, is typically the rate-determining step. masterorganicchemistry.com This explains the observed reactivity trend for halogens in SNAr (F > Cl > Br > I), which is opposite to that in SN1 and SN2 reactions. The high electronegativity of fluorine strongly stabilizes the transition state leading to the Meisenheimer intermediate, thereby increasing the reaction rate, despite the strength of the C-F bond that is broken in the subsequent, faster step. masterorganicchemistry.com
For palladium-catalyzed cross-coupling reactions, mechanistic studies have provided insight into the challenging C-F activation step. In the coupling of aryl fluorides with N-tosylhydrazones, the proposed mechanism involves C-F bond activation and a subsequent migratory insertion of a palladium carbene species as the key steps. rsc.org In other systems, the oxidative addition of the C-F bond to the Pd(0) catalyst is the critical initiating event. This step can be facilitated by Lewis acidic additives or, in the case of reactions with arylboronates, may proceed through a key trifluorovinyl palladium(II) fluoride (B91410) intermediate without the need for an external base. mdpi.commdpi.com
Table 4: Key Mechanistic Features of Reactions Involving Aryl Fluorides
| Reaction Type | Key Intermediate | Rate-Determining Step | Mechanistic Notes | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex (carbanion) | Nucleophilic attack on the aromatic ring | Fluorine's electronegativity accelerates the reaction. | masterorganicchemistry.com |
| Pd-catalyzed coupling with N-tosylhydrazones | Palladium carbene complex | Not specified | Involves C-F activation and migratory insertion. | rsc.org |
| Pd-catalyzed coupling with organoboronates | Aryl palladium(II) fluoride | Oxidative Addition of C-F bond | Can proceed without an extraneous base. | mdpi.com |
Structure Activity Relationship Sar Studies in Chemical Biology Excluding Clinical Human Trial Data
Principles and Methodologies for SAR Analysis in Molecular Design
The core principle of SAR is that the biological activity of a compound is directly related to its three-dimensional structure, including the arrangement of atoms and functional groups. oncodesign-services.compatsnap.com These structural features dictate how a molecule interacts with its biological target, such as an enzyme or receptor. patsnap.com SAR studies aim to decipher these interactions to guide the rational design of more effective drugs. drugdesign.org
The methodologies employed in SAR analysis are diverse and can be broadly categorized as experimental and computational.
Experimental SAR: This involves the chemical synthesis of a series of structurally related analogues of a lead compound. oncodesign-services.com Each new molecule has a specific, planned modification—for instance, changing a functional group, altering its position, or modifying the carbon skeleton. These analogues are then subjected to biological assays to measure their activity. oncodesign-services.com By comparing the activity of the analogues to the parent compound, researchers can deduce which structural modifications are beneficial or detrimental.
Quantitative Structure-Activity Relationship (QSAR): QSAR is a more advanced approach that uses mathematical models to create a quantitative correlation between the physicochemical properties of a compound and its biological activity. wikipedia.orgpatsnap.com This method allows for the prediction of the activity of new, unsynthesized compounds, thereby streamlining the design process. collaborativedrug.com
Influence of Fluorine Substitution on Molecular Interactions and Biological Recognition
The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry due to fluorine's unique properties. tandfonline.comnih.gov It is small, with a van der Waals radius (1.47 Å) comparable to that of hydrogen (1.20 Å), allowing it to act as a hydrogen isostere with minimal steric perturbation. tandfonline.comresearchgate.net However, as the most electronegative element, it profoundly alters the electronic properties of a molecule. tandfonline.com These changes can enhance metabolic stability, membrane permeability, and binding affinity for the target protein. nih.govacs.org
In the context of 2-Fluoro-4-(3-methoxyphenyl)benzoic acid, the fluorine atom at the 2-position of the benzoic acid ring is strategically placed to exert significant electronic and conformational effects.
The ability of covalently bound fluorine to act as a hydrogen bond acceptor has been a topic of extensive study. While it is considered a weak hydrogen bond acceptor compared to oxygen or nitrogen, this interaction can still be crucial for stabilizing a ligand within a protein's binding pocket. researchgate.netnih.govnih.gov The strength of this interaction is highly context-dependent. researchgate.net Studies have shown that aliphatic C-F bonds are generally better hydrogen bond acceptors than aromatic C-F bonds, likely because the lone pairs on an aryl-bound fluorine are in conjugation with the π-system, making them less available. acs.org
Furthermore, fluorine's powerful electron-withdrawing nature (an inductive effect) can enhance the acidity of nearby hydrogen bond donors, such as amine or hydroxyl groups, making them form stronger hydrogen bonds with the target protein. researchgate.net In this compound, the primary effect would be its potential to act as a weak acceptor for hydrogen bond donors within the receptor site.
The introduction of a fluorine atom onto an aromatic ring significantly alters the ring's electronic properties. nih.gov The high electronegativity of fluorine withdraws electron density from the carbon it is attached to (a strong -I inductive effect), which can create a localized positive potential on the ring's surface. nih.gov Concurrently, the lone pairs on the fluorine atom can donate electron density back into the π-system (a +M mesomeric effect). nih.gov
This electronic perturbation affects how the fluorinated aromatic ring interacts with its biological target. For example, it can influence π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The altered quadrupole moment of the fluorinated ring can lead to more favorable edge-to-face or offset-stacked geometries compared to its non-fluorinated counterpart. nih.gov This added stability can directly translate to increased binding affinity. nih.gov
The conformation of a molecule is critical for its ability to fit into a binding site. In biphenyl (B1667301) systems like this compound, a key parameter is the dihedral angle between the two aromatic rings. This angle is influenced by a balance of steric and electronic effects.
Steric Effects: Fluorine's small size means it introduces minimal steric bulk, often allowing it to occupy spaces where a larger halogen would not fit. researchgate.net However, even this small atom can create steric repulsion that influences the preferred rotational angle (conformation) of the molecule. nih.gov
Electronic Effects: The strong C-F bond dipole can lead to favorable electrostatic interactions, including intramolecular interactions with other parts of the molecule or with the protein target. acs.org The "fluorine gauche effect" is a known phenomenon where the presence of fluorine can stabilize a gauche conformation over an anti conformation in certain aliphatic systems, driven by electrostatic interactions. acs.org In aromatic systems, the electronic influence of fluorine can restrict rotation around the bond connecting the two rings, favoring a specific conformation that may be optimal for binding. nih.gov
Computational Approaches to Ligand-Target Interactions
Computational methods are indispensable for understanding and predicting the effects of fluorination on ligand-target interactions. nih.govacs.org These tools allow researchers to visualize binding modes and estimate binding energies, providing insights that are often difficult to obtain experimentally.
Key computational techniques include:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. For fluorinated compounds, it is crucial that the scoring function accurately models the specific interactions fluorine can make, such as weak hydrogen bonds and multipolar interactions. nih.govacs.org
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing researchers to assess the stability of binding modes and the influence of solvent (water) molecules. Accurate force fields that correctly parameterize the properties of fluorinated compounds are essential for meaningful results. nih.govnih.gov
Quantum Mechanics (QM) and QM/MM Methods: These higher-level calculations can provide a more accurate description of the electronic effects of fluorine, such as charge distribution and the nature of specific interactions like C-F···C=O multipolar interactions. acs.orgacs.org These methods are computationally intensive but offer detailed insights into the energetics of binding. acs.org
The support of these computational methods is essential for making rational predictions about the often subtle and sometimes counterintuitive effects of fluorination. acs.orgbohrium.com
Rational Design and Optimization Strategies for Analogues of this compound
SAR principles, informed by experimental data and computational modeling, guide the rational design of new analogues with improved properties. nih.gov For a scaffold like this compound, optimization strategies would focus on systematically modifying its different components.
Studies on related biphenyl benzoic acid derivatives have shown that modifications at several positions can significantly impact activity and selectivity. nih.govacs.org For example, in a series of biphenyl benzoic acid derivatives developed as β3-adrenergic receptor agonists, it was found that more lipophilic substitutions on the terminal phenyl ring improved both potency and selectivity. nih.govacs.org
A rational design approach for analogues of this compound could involve the following strategies, as illustrated by findings from related chemical series:
| Modification Strategy | Rationale | Potential Outcome | Example from Related Series |
| Varying Substituents on the Methoxy-Phenyl Ring | To probe the binding pocket for additional hydrophobic or polar interactions. | Increased potency and selectivity. | In a series of β3-AR agonists, replacing a 3-chlorophenyl group with a 3-pyridyl ring was explored to adjust lipophilicity. nih.gov |
| Altering the Position of the Fluorine Atom | To change the electronic properties and conformational preferences of the benzoic acid ring. | Improved binding affinity through optimized electrostatic or hydrogen bonding interactions. | The position of fluorine is critical for blocking metabolic oxidation and tuning pKa. mdpi.com |
| Modifying the Linker Between the Rings | To alter the relative orientation and distance between the two aromatic systems. | Enhanced binding by achieving a more optimal fit within the receptor. | Replacing a two-carbon linker with an ethoxy-based linker improved potency and pharmacokinetic profiles in some biphenyl derivatives. nih.gov |
| Replacing the Carboxylic Acid Group | To find bioisosteres that may improve absorption or reduce potential liabilities. | Maintained or improved activity with better drug-like properties. | Bioisosteric replacement is a common strategy to modulate physicochemical properties. |
This iterative cycle of design, synthesis, and testing, supported by computational analysis, is central to modern drug discovery and allows for the fine-tuning of molecules like this compound to create highly potent and selective therapeutic candidates. oncodesign-services.comacs.org
Applications of 2 Fluoro 4 3 Methoxyphenyl Benzoic Acid As a Synthetic Intermediate
Building Block for Novel Fluorinated Organic Molecules
There is currently no specific information available in scientific literature detailing the use of 2-Fluoro-4-(3-methoxyphenyl)benzoic acid as a building block for novel fluorinated organic molecules. The strategic placement of the fluorine atom and the methoxy (B1213986) group could, in principle, be leveraged to influence the electronic properties and metabolic stability of target molecules, a common strategy in drug discovery.
Role in the Synthesis of Complex Molecular Scaffolds
Specific examples of this compound being used in the synthesis of complex molecular scaffolds are not documented in available research. Generally, biaryl benzoic acids are precursors to a variety of heterocyclic and polycyclic systems through intramolecular cyclization reactions or as key fragments in cross-coupling methodologies.
Integration into Convergent and Divergent Synthetic Pathways
There is no available information on the integration of this compound into either convergent or divergent synthetic pathways. Such strategies are fundamental in the efficient construction of complex molecules, and while the structure of this compound is amenable to such approaches, specific instances of its use have not been reported.
Future Research Perspectives for 2 Fluoro 4 3 Methoxyphenyl Benzoic Acid
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of biaryl compounds, such as 2-Fluoro-4-(3-methoxyphenyl)benzoic acid, is a cornerstone of modern organic chemistry, with wide-ranging applications in pharmaceuticals and materials science. numberanalytics.comnumberanalytics.comfiveable.me Future research in the synthesis of this specific molecule will likely focus on developing more sustainable and efficient methods, moving away from traditional protocols that may rely on harsh reagents and generate significant waste.
One promising avenue is the advancement of "green" Suzuki-Miyaura cross-coupling reactions. gctlc.orgrsc.org This could involve the use of environmentally benign solvents, such as water or bio-based solvents, and the development of highly efficient and recyclable catalyst systems. inovatus.esacs.org Research into novel palladium-based catalysts with sustainable ligands is expected to yield methods that are not only more environmentally friendly but also more cost-effective for large-scale production. inovatus.es
Another area of exploration is the use of carboxylic acids as direct precursors in decarbonylative cross-coupling reactions, which could provide a more atom-economical route to this compound and its derivatives. rsc.orgrsc.orgnih.govresearchgate.net The development of methods that minimize the use of protecting groups and reduce the number of synthetic steps will be crucial in making the synthesis of this compound more sustainable.
To illustrate the potential for greener synthetic routes, the following table outlines a hypothetical comparison between a traditional and a prospective sustainable synthesis method for a biaryl carboxylic acid like this compound.
| Parameter | Traditional Synthesis | Prospective Sustainable Synthesis |
| Solvent | Toluene (B28343), Dioxane | Water, Ethanol/Water mixture |
| Catalyst | Homogeneous Palladium Catalyst | Recyclable Palladium Nanoparticles |
| Base | Strong inorganic bases (e.g., NaOH) | Mild, biodegradable bases |
| Energy Input | High temperature, long reaction times | Lower temperature, shorter reaction times |
| Waste Generation | Significant organic and inorganic waste | Minimized waste, recyclable components |
Advanced Computational Modeling for Property Prediction and Mechanistic Insights
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, thereby accelerating research and reducing the need for extensive experimental work. Future research will likely leverage advanced computational models to gain deeper insights into this compound.
Density Functional Theory (DFT) studies can be employed to predict various properties, including its acidity, electronic structure, and spectroscopic characteristics. mdpi.comresearchgate.netnih.gov Such studies can also elucidate the mechanisms of its reactions, providing valuable information for optimizing synthetic routes and predicting potential side products. psu.edu
A significant area of future computational research will be the prediction of the "drug-likeness" and potential biological activity of this compound and its derivatives. acs.orgoup.comcomputabio.comscribd.com By comparing its structural motifs with those of known drugs, it may be possible to identify potential therapeutic applications. Furthermore, in silico toxicology studies can be used to predict potential adverse effects, guiding the design of safer and more effective drug candidates. nih.govnih.govproquest.comyoutube.comresearchgate.net
The following table presents a hypothetical output from a computational drug-likeness and toxicity prediction for this compound.
| Property | Predicted Value | Implication |
| Lipinski's Rule of Five | Compliant | Good oral bioavailability potential |
| Predicted Bioactivity Score | Moderate | Potential for interaction with biological targets |
| hERG Inhibition | Low probability | Reduced risk of cardiotoxicity |
| Mutagenicity (Ames test) | Low probability | Reduced risk of genetic damage |
| Hepatotoxicity | Low to moderate probability | Further experimental validation needed |
Exploration of Undiscovered Chemical Transformations and Reactivity
The unique combination of a fluoro group, a methoxy (B1213986) group, and a carboxylic acid on a biaryl scaffold suggests that this compound may exhibit novel and unexplored reactivity. Future research should focus on discovering new chemical transformations of this molecule.
One area of interest is the catalytic C-H activation of the biaryl system. snnu.edu.cnresearchgate.netdntb.gov.uaresearchgate.net This could lead to the development of novel methods for introducing additional functional groups, thereby expanding the chemical space accessible from this starting material. The presence of the fluorine and methoxy groups is expected to influence the regioselectivity of such reactions, offering opportunities for the synthesis of complex and highly functionalized molecules. numberanalytics.comresearchgate.net
The reactivity of the fluorine atom itself could also be a subject of investigation. While the carbon-fluorine bond is generally strong, recent advances in photoredox catalysis have enabled the nucleophilic aromatic substitution of unactivated fluoroarenes. nih.gov Exploring such reactions with this compound could open up new avenues for its derivatization.
Opportunities for Interdisciplinary Research and Collaboration
The unique structural features of this compound make it a promising candidate for a wide range of interdisciplinary applications, fostering collaborations between chemists, biologists, and materials scientists.
In the field of medicinal chemistry, the incorporation of fluorine is a well-established strategy for enhancing the metabolic stability, bioavailability, and binding affinity of drug candidates. tandfonline.comnih.govtandfonline.comresearchgate.netnih.gov The biaryl motif is also a common feature in many biologically active compounds. nih.govmdpi.com Therefore, this molecule could serve as a valuable building block for the synthesis of novel therapeutic agents.
In materials science, fluorinated organic compounds are known for their unique electronic and physical properties. numberanalytics.comrsc.org The biaryl structure of this compound suggests its potential use in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
The following table outlines potential interdisciplinary research areas for this compound.
| Research Area | Potential Application | Collaborating Disciplines |
| Medicinal Chemistry | Development of novel anti-inflammatory or anti-cancer agents | Pharmacology, Biochemistry, Molecular Biology |
| Materials Science | Synthesis of novel liquid crystals or organic semiconductors | Physics, Engineering |
| Agrochemicals | Development of new herbicides or fungicides with improved efficacy | Plant Science, Entomology |
| Chemical Biology | Design of molecular probes to study biological processes | Cell Biology, Genetics |
Q & A
Basic Research Questions
Q. How is 2-Fluoro-4-(3-methoxyphenyl)benzoic acid synthesized, and what key reaction conditions are critical for optimizing yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenation and coupling. For example, fluorination can be achieved using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions, followed by Suzuki-Miyaura cross-coupling to introduce the 3-methoxyphenyl group. Critical parameters include:
- Temperature control (<60°C) to prevent demethylation of the methoxy group.
- Catalysts like Pd(PPh₃)₄ for efficient coupling .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the product .
- Key Considerations : Monitor reaction progress using TLC or LC-MS to avoid side products like dehalogenated intermediates.
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound, and how should conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm substituent positions. For example, the fluorine atom deshields adjacent protons, causing distinct splitting patterns .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding (e.g., carboxylic acid dimer formation) .
- LC-MS : Confirm molecular weight and purity (>95%) using high-resolution mass spectrometry .
Q. What is the role of this compound as a building block in organic synthesis?
- Methodological Answer : Its carboxylic acid group enables conjugation via amide or ester linkages, while the fluorine atom enhances metabolic stability. Applications include:
- Metal-Organic Frameworks (MOFs) : As a linker in fluorinated MOFs for gas storage, leveraging fluorine’s electronegativity to tune pore hydrophobicity .
- Pharmaceutical Intermediates : For synthesizing RARα antagonists via amide coupling, as seen in modified routes for breast cancer drug candidates .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for specific receptor binding applications?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., RARα). Fluorine’s van der Waals interactions improve ligand-receptor complementarity .
- MD Simulations : Assess stability of ligand-receptor complexes in solvated environments (e.g., GROMACS). Modify substituents (e.g., methoxy to ethoxy) to optimize binding kinetics .
- Case Study : The desfluoro analog of a related compound showed reduced RARα antagonism, highlighting fluorine’s role in hydrophobic interactions .
Q. What strategies are effective in resolving discrepancies between theoretical and experimental physicochemical properties (e.g., logP, pKa) in fluorinated benzoic acid derivatives?
- Methodological Answer :
- Experimental logP : Determine via shake-flask method (octanol/water partition) and compare with computational predictions (e.g., ACD/Labs Percepta). Adjust synthetic routes if deviations exceed ±0.5 units .
- pKa Measurement : Use potentiometric titration (e.g., GLpKa). Fluorine’s electron-withdrawing effect lowers pKa by ~1 unit compared to non-fluorinated analogs .
- Troubleshooting : Contradictions may arise from solvent effects or impurities. Validate purity via DSC (melting point consistency) .
Q. How does the fluorine substituent influence the biological activity and stability of this compound in medicinal chemistry applications?
- Methodological Answer :
- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation. Assess via liver microsome assays (e.g., human hepatocytes, LC-MS metabolite profiling) .
- SAR Studies : Synthesize analogs (e.g., 3-fluoro vs. 4-fluoro) and compare IC₅₀ values in enzyme inhibition assays. Fluorine at the 2-position enhances π-stacking in kinase targets .
Q. What are the challenges in crystallizing this compound, and how can solvent systems be optimized for X-ray-quality crystals?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DMSO/water or methanol/chloroform). Fluorine’s hydrophobicity favors non-polar systems .
- Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions reduces defects. Triclinic crystal systems (space group P1) are common for asymmetric benzoic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
